Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate
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Overview
Description
Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate is a chemical compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro[4.5]decane ring system with two oxygen atoms forming a dioxaspiro ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate in toluene, followed by partial de-ethoxycarbonylation . Another method involves the conversion of 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite to ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate using sodium malonate in toluene, followed by refluxing in DMSO .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be produced on a larger scale using the synthetic routes mentioned above, with appropriate optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors in biological systems, potentially modulating their activity. Detailed studies on its molecular targets and pathways are still ongoing, but it is believed to exert its effects through binding to specific proteins and altering their function .
Comparison with Similar Compounds
Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
- Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
- Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
These compounds share similar spirocyclic structures but differ in their functional groups and substituents, which can affect their chemical properties and biological activities.
Properties
Molecular Formula |
C11H16O5 |
---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate |
InChI |
InChI=1S/C11H16O5/c1-2-15-9(12)8-7-11(16-10(8)13)3-5-14-6-4-11/h8H,2-7H2,1H3 |
InChI Key |
JUMLSUADUKSEFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2(CCOCC2)OC1=O |
Origin of Product |
United States |
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